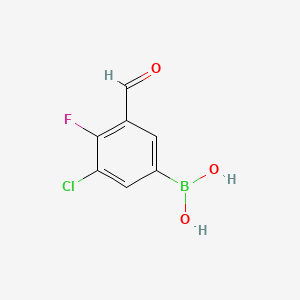
3-Chloro-4-fluoro-5-formylphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-5-formylphenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with chlorine, fluorine, and formyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-5-formylphenylboronic acid typically involves the borylation of a suitably substituted phenyl precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluoro-5-formylphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Chloro-4-fluoro-5-carboxyphenylboronic acid.
Reduction: 3-Chloro-4-fluoro-5-hydroxymethylphenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluoro-5-formylphenylboronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological interactions involving boronic acids.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-5-formylphenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes such as proteases and kinases . The formyl group can also participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Lacks the formyl group, making it less reactive in certain chemical transformations.
4-Fluoro-3-formylphenylboronic acid: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Formylphenylboronic acid: Lacks the chlorine and fluorine substituents, resulting in different chemical properties and reactivity.
Uniqueness
3-Chloro-4-fluoro-5-formylphenylboronic acid is unique due to the presence of multiple functional groups that can participate in a variety of chemical reactions. This makes it a versatile building block in organic synthesis and a valuable tool in medicinal chemistry and industrial applications.
Eigenschaften
Molekularformel |
C7H5BClFO3 |
|---|---|
Molekulargewicht |
202.38 g/mol |
IUPAC-Name |
(3-chloro-4-fluoro-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-5(8(12)13)1-4(3-11)7(6)10/h1-3,12-13H |
InChI-Schlüssel |
QJXQDPZPHFUZAZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C(=C1)Cl)F)C=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![rel-Methyl (1R,2S,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14041800.png)





![[1,1'-BI(Cyclopropan)]-2-ylboronic acid](/img/structure/B14041840.png)
